![molecular formula C26H22N2O3S B2969605 4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-59-7](/img/structure/B2969605.png)
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which is a type of organic compound that includes a benzoyl group (C6H5C=O) and an amide group (NH2). Benzamides are commonly used in the synthesis of various organic compounds and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acids and amines under certain conditions . This process is known as direct condensation .Aplicaciones Científicas De Investigación
Antimicrobial and Antibiofilm Actions
Compounds with the thiazole moiety have been studied for their potential in developing novel antimicrobial agents. They show promise against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
Thiazole derivatives are also being evaluated for their antioxidant properties. This is crucial in the pharmaceutical industry as oxidative stress is a factor in many diseases .
Anticancer and Cytotoxic Effects
Research has indicated that thiazole compounds can exhibit significant anticancer and cytotoxic activities. They have been tested against various human tumor cell lines, showing potent effects which could lead to new cancer therapies .
Agricultural Applications
In agriculture, thiazole derivatives are explored for their use as fungicides and biocides. Their potential to protect crops from various fungal pathogens is of particular interest .
Biotechnological Relevance
The biotechnological sector benefits from thiazole compounds in the design of new drugs and biochemical tools. Their diverse biological activities make them suitable candidates for drug development .
Material Science
In material science, thiazole-based compounds are used in the synthesis of novel materials with potential applications in various industries, including the development of new types of polymers and coatings .
Environmental Science
Thiazole derivatives are being studied for their role in environmental science, particularly in the development of environmentally friendly pesticides and herbicides that could reduce the ecological footprint of agricultural practices .
Pharmaceutical Industry
The pharmaceutical industry utilizes benzamide derivatives in the synthesis of therapeutic agents. They are key components in drugs used for treating a wide range of conditions, from pain and inflammation to hypertension and cancer .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-2-16-31-22-14-12-18(13-15-22)23-17-32-26(27-23)28-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-15,17H,2,16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAFLZHESRMYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)
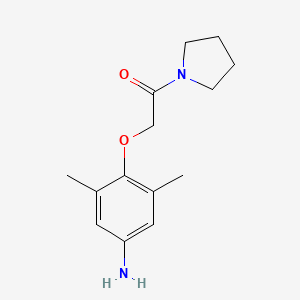
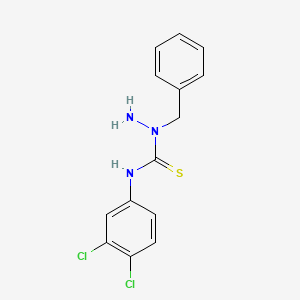
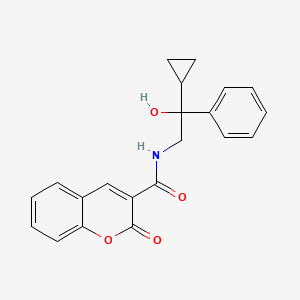
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
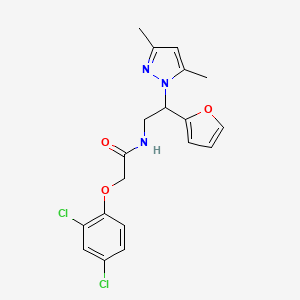
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)
![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

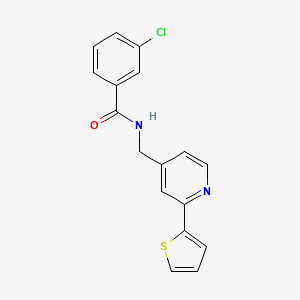
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)